molecular formula C14H10Br2O B13703629 2,2-Dibromo-1-(4-phenylphenyl)ethanone

2,2-Dibromo-1-(4-phenylphenyl)ethanone

Cat. No.: B13703629
M. Wt: 354.04 g/mol
InChI Key: VHMQXWDTZAUVLO-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)-2,2-dibromoethanone is an organic compound that belongs to the class of ketones It features a biphenyl group attached to a dibromoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2,2-dibromoethanone can be synthesized through the bromination of 1-(4-Biphenylyl)ethanone. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of 1-(4-Biphenylyl)-2,2-dibromoethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Biphenylyl)-2,2-dibromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles such as hydroxide (OH⁻) or amines (NH₂).

    Reduction Reactions: The compound can be reduced to form 1-(4-Biphenylyl)-2-bromoethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products:

    Substitution: 1-(4-Biphenylyl)-2-hydroxyethanone or 1-(4-Biphenylyl)-2-aminoethanone.

    Reduction: 1-(4-Biphenylyl)-2-bromoethanol.

    Oxidation: 1-(4-Biphenylyl)-2,2-dicarboxylic acid.

Scientific Research Applications

1-(4-Biphenylyl)-2,2-dibromoethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)-2,2-dibromoethanone involves its interaction with various molecular targets. The dibromo groups can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and biological assays. The biphenyl group provides structural stability and contributes to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    1-(4-Biphenylyl)ethanone: Lacks the dibromo groups, making it less reactive in substitution reactions.

    1-(4-Biphenylyl)-2-bromoethanone: Contains only one bromine atom, leading to different reactivity and applications.

    1-(4-Biphenylyl)-2,2-dichloroethanone: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.

Uniqueness: 1-(4-Biphenylyl)-2,2-dibromoethanone is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H10Br2O

Molecular Weight

354.04 g/mol

IUPAC Name

2,2-dibromo-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C14H10Br2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H

InChI Key

VHMQXWDTZAUVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(Br)Br

Origin of Product

United States

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